2-(1H-indol-5-yl)aniline
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Overview
Description
2-(1H-indol-5-yl)aniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and their presence in many natural products and pharmaceuticals. The structure of this compound consists of an indole ring fused to an aniline moiety, making it a versatile compound in synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-5-yl)aniline can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . Another method includes the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a reductive C(sp2)–H amination reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles and anilines, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
2-(1H-indol-5-yl)aniline has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis . The compound’s ability to interact with multiple targets makes it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
2-(1H-indol-5-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other indole derivatives, it combines the reactivity of aniline with the biological activity of the indole ring, making it a versatile compound for various applications .
Properties
Molecular Formula |
C14H12N2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)aniline |
InChI |
InChI=1S/C14H12N2/c15-13-4-2-1-3-12(13)10-5-6-14-11(9-10)7-8-16-14/h1-9,16H,15H2 |
InChI Key |
QETWTGNHRAKPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC3=C(C=C2)NC=C3)N |
Origin of Product |
United States |
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